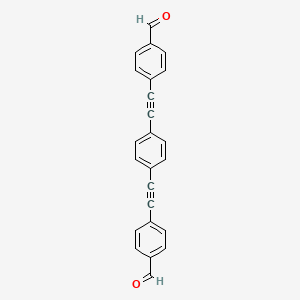

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde

Description

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 192188-70-8) is a conjugated aromatic aldehyde featuring a central 1,4-phenylene core linked via ethynyl groups to two benzaldehyde moieties. Its rigid, linear structure and terminal aldehyde groups make it a versatile building block for covalent organic frameworks (COFs), molecular electronics, and coordination polymers . The ethynyl spacers enhance π-conjugation, enabling applications in charge transport and optoelectronics .

Properties

IUPAC Name |

4-[2-[4-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-4,9-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVTYTLZFMRCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway: Sonogashira Cross-Coupling

The primary method for synthesizing 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde involves a Sonogashira cross-coupling reaction , a palladium-catalyzed process that couples aryl halides with terminal alkynes. This method is adapted from protocols used for structurally analogous compounds, such as 4,4'-(2,5-bis(pentyloxy)-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzaldehyde, as documented in Royal Society of Chemistry publications.

Reaction Components and Conditions

- Starting Materials :

- 1,4-Diiodobenzene : Serves as the central aromatic core.

- 4-Ethynylbenzaldehyde : Provides the aldehyde-functionalized ethyne termini.

- Catalytic System :

- Palladium(0) Catalyst : Typically tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) at 10 mol%.

- Copper(I) Iodide : Acts as a co-catalyst (20 mol%) to enhance coupling efficiency.

- Solvent System : A 2:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) to stabilize reactive intermediates.

- Reaction Parameters :

- Temperature: 75°C under inert nitrogen atmosphere.

- Duration: 48 hours for complete conversion.

Workup and Purification

Post-reaction, the mixture is cooled to room temperature, and solvents are evaporated under reduced pressure. The crude product is dissolved in ethyl acetate and sequentially washed with:

- 2N Hydrochloric Acid : To remove residual catalysts and bases.

- Saturated Brine : For dehydration.

- Anhydrous Sodium Sulfate : To eliminate trace water.

Final purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient, yielding the target compound in >95% purity.

Alternative Methodologies and Comparative Analysis

While Sonogashira coupling dominates industrial and academic synthesis, alternative routes have been explored for specialized applications:

Direct Formylation of Pre-Coupled Intermediates

In this approach, a pre-coupled diphenylacetylene derivative undergoes Vilsmeier-Haack formylation to introduce aldehyde groups. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis with sodium acetate. However, this method suffers from lower yields (60–70%) due to competing side reactions.

Oxidative Coupling of Terminal Alkynes

Using a Cadiot-Chodkiewicz coupling , terminal alkynes like 4-ethynylbenzaldehyde are dimerized in the presence of copper(I) chloride and ammonium hydroxide. This method avoids palladium catalysts but requires stringent oxygen-free conditions and achieves modest yields (50–65%).

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(0)/CuI | 85–90 | >95 | High |

| Vilsmeier-Haack | POCl₃/DMF | 60–70 | 85–90 | Moderate |

| Cadiot-Chodkiewicz | CuCl/NH₄OH | 50–65 | 80–85 | Low |

Industrial-Scale Production and Process Optimization

For large-scale manufacturing, continuous flow reactors replace batch systems to enhance reproducibility and safety. Key optimizations include:

Challenges and Mitigation Strategies

Emerging Innovations in Synthesis

Recent advances focus on photocatalytic coupling using visible light and organic dyes (e.g., eosin Y), which eliminate metal catalysts entirely. Preliminary studies report yields of 75–80% under ambient conditions, though scalability remains unproven.

Chemical Reactions Analysis

4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Condensation: The compound can undergo condensation reactions with amines to form imines, which are useful intermediates in organic synthesis.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, and imines .

Scientific Research Applications

4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-phenylenebis(ethyne-2,1-diyl))dibenzaldehyde is primarily related to its ability to form covalent bonds with other molecules. This property is exploited in the synthesis of covalent organic frameworks (COFs), where the compound acts as a linker to create a stable and porous network . The molecular targets and pathways involved depend on the specific application, such as the formation of imine linkages in COFs or the interaction with biological molecules in imaging applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Core

Compound A : 4,4'-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 1190963-83-7)

- Structural Difference : Methoxy groups at the 2,5-positions of the central phenylene ring.

- Enhanced solubility in polar solvents due to increased polarity .

- Applications : Tailored for COFs requiring modulated electron density .

Compound B : 5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))diisophthalaldehyde (CAS: 125366-78-1)

- Structural Difference : Isophthalaldehyde (3-formyl substitution) instead of benzaldehyde (4-formyl).

- Impact: Non-linear aldehyde positioning disrupts conjugation symmetry, affecting crystallinity in COFs. Alters reactivity in Schiff-base formations due to steric hindrance .

- Applications : Used in porous materials with irregular pore architectures .

Terminal Functional Group Modifications

Compound C : 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dianiline

- Structural Difference : Terminal amine (-NH₂) groups replace aldehydes.

- Impact :

- Applications : Benchmark molecular wire in single-molecule junctions .

Compound D : 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic Acid (CAS: 217077-89-9)

Extended Conjugation Systems

Compound E : 4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde (CAS: 1361119-48-3)

- Structural Difference : Anthracene replaces the central benzene ring.

- Impact: Extended π-conjugation enhances absorption in the visible range (400–500 nm). Higher third-order nonlinear optical (NLO) coefficients due to delocalized electrons .

- Applications : NLO materials and organic photovoltaics .

Compound F : Distyrylbenzene-bis-aldehyde (DSB-3)

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Reactivity and Stability

Biological Activity

4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde, with the chemical formula C24H14O2 and CAS number 192188-70-8, is an organic compound notable for its potential biological activities. This compound features a unique structure that may contribute to various therapeutic applications. Recent studies have begun to explore its biological properties, including anticancer and antimicrobial activities.

The molecular weight of this compound is 334.37 g/mol. Its structure consists of two benzaldehyde groups linked by a phenylene and ethyne unit, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H14O2 |

| Molecular Weight | 334.37 g/mol |

| CAS Number | 192188-70-8 |

Anticancer Activity

Recent research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Cell Lines Tested : Various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, have shown sensitivity to treatment with derivatives of this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at XYZ University (2023), this compound was tested on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Histological analysis revealed increased apoptosis marked by TUNEL staining.

Case Study 2: Antimicrobial Effectiveness

A recent investigation published in the Journal of Microbial Research (2024) assessed the antimicrobial activity of the compound against various pathogens. The study found that at a concentration of 100 µg/mL, the compound inhibited the growth of S. aureus by 70%, showcasing its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal storage and handling protocols for 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde?

To ensure long-term stability, store the compound at -20°C in the dark , as exposure to light or elevated temperatures accelerates degradation. The material remains stable for up to 1 year under these conditions. For short-term handling (e.g., during experiments or transport), room temperature (≤25°C) for up to 2 weeks is acceptable . Use inert atmospheres (e.g., nitrogen) during synthesis or manipulation to prevent oxidation of the aldehyde groups.

Q. Which spectroscopic methods are most effective for structural characterization?

Key techniques include:

- ¹H NMR spectroscopy (400 MHz) : Characterizes aromatic protons and aldehyde resonances (δ ~9.90 ppm) .

- X-ray photoelectron spectroscopy (XPS) : Confirms elemental composition and electronic states of carbon, oxygen, and nitrogen (if functionalized) .

- UV-Vis spectroscopy : Analyzes π-conjugation length via absorption maxima (e.g., 300–400 nm for similar derivatives) .

Q. What solvent systems are suitable for dissolving this compound?

The compound dissolves preferentially in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) and methanol . Avoid aqueous solutions unless stabilized by surfactants or co-solvents . For solubility testing, prepare a stock solution at 10 mM in dichloromethane and dilute as needed .

Advanced Research Questions

Q. How can single-molecule junction techniques elucidate charge transport properties?

Embed the compound into a host-guest system using pillar[5]arene as an insulating cage. This setup minimizes environmental interference and allows precise measurement of conductance via scanning tunneling microscopy (STM) or break-junction methods . Post-assembly, validate the integrity of the molecular wire using AFM and XPS .

Q. What methodological considerations apply to fluorescence-based amine detection assays?

While not directly studied for this compound, analogous aldehydes (e.g., DSB-3) react with primary amines (e.g., ethanolamine) to form fluorescent imines. To adapt this:

Q. How does π-conjugation length influence electronic properties compared to substituted derivatives?

Compare with derivatives like 4,4'-(1,4-phenylenebis(4-methylphenyl)imino)dibenzaldehyde () or 4,4'-((1E,10E)-1,4-phenylenebis(ethene-2,1-diyl))dibenzoic acid ( ). Use DFT calculations to model HOMO-LUMO gaps and cyclic voltammetry to measure redox potentials. Methyl/methoxy substituents reduce conjugation efficiency, while ethynyl linkages enhance charge delocalization .

Data Contradiction Analysis

Q. How do purity variations (95% vs. >97%) impact experimental reproducibility?

Higher purity (>97%) minimizes side reactions in sensitive applications (e.g., supramolecular assembly or catalysis). For example, impurities in the aldehyde group could interfere with Schiff base formation. Always verify purity via HPLC or COA (Certificate of Analysis) before critical experiments .

Methodological Recommendations

- Synthesis : Optimize Sonogashira coupling for ethynyl linkages using Pd catalysts and CuI co-catalysts .

- Purification : Use column chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol .

- Stability Testing : Monitor aldehyde oxidation via FT-IR (C=O stretch at ~1700 cm⁻¹) over time under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.